molecular formula C7H5N3O2Se B2574498 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole CAS No. 2160-10-3

5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole

Cat. No.: B2574498
CAS No.: 2160-10-3
M. Wt: 242.107
InChI Key: PNEFIUKGQYQFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole is an organic compound with the molecular formula C7H5N3O2Se and a molecular weight of 242.09 g/mol It is a yellow to brown solid at room temperature and is known for its unique chemical structure, which includes a selenadiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole typically involves the nitration of 5-methylbenzo[c][1,2,5]selenadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 5-Methyl-4-aminobenzo[c][1,2,5]selenadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole is unique due to the presence of a methyl group at the 5-position and a nitro group at the 4-position on the selenadiazole ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-methyl-4-nitro-2,1,3-benzoselenadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2Se/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEFIUKGQYQFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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